molecular formula C19H22INS B5187894 3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide

3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide

Cat. No. B5187894
M. Wt: 423.4 g/mol
InChI Key: XEQIGEKAFQMLNV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide, also known as BBTI, is a chemical compound that has gained significant interest in scientific research due to its unique properties. BBTI is a positively charged molecule that can interact with negatively charged biological molecules, such as DNA, RNA, and proteins, making it a valuable tool in various areas of research.

Mechanism of Action

3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide interacts with biological molecules through electrostatic interactions and hydrogen bonding. When 3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide binds to a biological molecule, it can change its physical and chemical properties, such as its conformation and stability. This interaction can be detected and quantified using various techniques, such as fluorescence spectroscopy and gel electrophoresis.
Biochemical and Physiological Effects
3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide has been shown to have various biochemical and physiological effects, depending on the biological molecule it interacts with. For example, 3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide can bind to DNA and RNA, causing changes in their structure and stability. 3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide can also interact with proteins, affecting their activity and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide in lab experiments is its ability to selectively interact with negatively charged biological molecules, allowing for specific detection and quantification. 3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide is also relatively easy to synthesize and can be used in various experimental conditions.
However, one limitation of using 3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide is its potential toxicity to cells and organisms. 3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide can also interact with other negatively charged molecules, such as lipids and carbohydrates, leading to nonspecific binding and interference with experimental results.

Future Directions

There are many potential future directions for research involving 3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide. One area of interest is the development of new fluorescent probes based on the 3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide structure, which can be used for specific detection and imaging of biological molecules in cells and tissues.
Another area of interest is the use of 3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide as a chemical modifier for proteins and other biological molecules, allowing for the manipulation of their activity and function. Additionally, 3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide can be used as a template for the development of new drugs and therapeutic agents that target specific biological molecules.
Conclusion
In conclusion, 3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide is a valuable tool in scientific research due to its unique properties and ability to interact with negatively charged biological molecules. Its use in various areas of research has led to many interesting discoveries and potential future directions for research. However, caution should be taken when using 3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide in lab experiments due to its potential toxicity and nonspecific binding.

Synthesis Methods

3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide can be synthesized through a multistep process that involves the reaction of 2-phenylethylamine with 2-bromo-1-butanol, followed by the reaction of the resulting product with 2-mercaptobenzothiazole and iodine. The final product is a yellow crystalline solid that is soluble in water and other polar solvents.

Scientific Research Applications

3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide has been widely used in scientific research as a fluorescent probe and a chemical modifier. Its ability to interact with biological molecules has made it a valuable tool in various areas of research, including molecular biology, biochemistry, and pharmacology.

properties

IUPAC Name

3-butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NS.HI/c1-2-3-15-20-17-11-7-8-12-18(17)21-19(20)14-13-16-9-5-4-6-10-16;/h4-12H,2-3,13-15H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQIGEKAFQMLNV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=C(SC2=CC=CC=C21)CCC3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22INS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium;iodide

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